molecular formula C13H11ClN4 B12911153 Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl- CAS No. 787591-13-3

Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl-

Cat. No.: B12911153
CAS No.: 787591-13-3
M. Wt: 258.70 g/mol
InChI Key: UWZGXINUEGXTKH-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzylamine with N-methylimidazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine stands out due to its specific substitution pattern, which can confer unique biological properties and enhance its potential as a therapeutic agent .

Properties

CAS No.

787591-13-3

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H11ClN4/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,15,16)

InChI Key

UWZGXINUEGXTKH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)Cl

Origin of Product

United States

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